molecular formula C22H21N3O3S2 B11418319 Methyl 3-acetyl-8-methyl-1-(3-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate

Methyl 3-acetyl-8-methyl-1-(3-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate

Cat. No.: B11418319
M. Wt: 439.6 g/mol
InChI Key: ZKURDKQLLCMCHF-UHFFFAOYSA-N
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Description

Methyl 3-acetyl-8-methyl-1-(3-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[44]nona-2,7-diene-7-carboxylate is a complex organic compound with a unique spiro structure This compound is characterized by its multiple functional groups, including acetyl, methyl, phenyl, and dithia-triazaspiro moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-acetyl-8-methyl-1-(3-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core spiro structure, followed by the introduction of various functional groups through selective reactions. Common reagents used in these steps include phenylhydrazine, acetyl chloride, and methyl iodide. The reactions are often carried out under controlled conditions, such as refluxing in methanol or using methanesulfonic acid as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-acetyl-8-methyl-1-(3-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups into their reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, varying temperatures and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 3-acetyl-8-methyl-1-(3-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 3-acetyl-8-methyl-1-(3-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-acetyl-8-methyl-1-(3-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate: shares similarities with other spiro compounds and dithia-triazaspiro derivatives.

    Spiro[4.4]nona-2,7-diene derivatives: These compounds have similar core structures but may differ in their functional groups and reactivity.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H21N3O3S2

Molecular Weight

439.6 g/mol

IUPAC Name

methyl 2-acetyl-8-methyl-4-(3-methylphenyl)-9-phenyl-1,6-dithia-3,4,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate

InChI

InChI=1S/C22H21N3O3S2/c1-14-9-8-12-18(13-14)25-22(30-20(23-25)16(3)26)24(17-10-6-5-7-11-17)15(2)19(29-22)21(27)28-4/h5-13H,1-4H3

InChI Key

ZKURDKQLLCMCHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C3(N(C(=C(S3)C(=O)OC)C)C4=CC=CC=C4)SC(=N2)C(=O)C

Origin of Product

United States

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